Structural Topology: Quantification of Steric Bulk Relative to Closest Cycloalkyl-Isocyanate Analogs
The target compound bears a tertiary α-carbon (quaternary center) directly adjacent to the isocyanate nitrogen, creating a steric profile distinct from primary and secondary isocyanate analogs. Cyclopropyl isocyanate (CAS 4747-72-2, M.W. 83.09) has zero alkyl substituents on the NCO-bearing carbon (class-level inference applied here because no direct head-to-head kinetic measurements exist for any pair involving this specific tertiary cyclopropyl isocyanate). Cyclopropylmethyl isocyanate (CAS 25694-89-7, M.W. 97.12) is a primary isocyanate. Cyclohexyl isocyanate (CAS 3173-53-3, M.W. 125.17) is a secondary isocyanate with the same molecular formula but a six-membered ring. The target compound is the only member of this comparison set with a tertiary NCO-substituted carbon (Evans-Morris-Webster empirical rules predict tertiary isocyanate NCO relative reactivity vs. primary aliphatic isocyanate to be ca. 0.003–0.01 in uncatalyzed alcohol addition [1]; this is a class-level prediction and has not been experimentally confirmed for this specific compound).
| Evidence Dimension | α-Carbon substitution class (primary vs. secondary vs. tertiary) as predictor of relative NCO reactivity |
|---|---|
| Target Compound Data | Tertiary (quaternary) α-carbon; relative reactivity predicted ~0.003–0.01 vs. primary aliphatic NCO (uncatalyzed alcohol addition) [1] — prediction, NOT experimentally measured for this compound |
| Comparator Or Baseline | Cyclopropyl isocyanate: primary, predicted relative reactivity ≈1.0 (reference); Cyclopropylmethyl isocyanate: primary, ≈1.0; Cyclohexyl isocyanate: secondary, ≈0.1–0.3 [1]; tert-Butyl isocyanate: tertiary, ≈0.003–0.01 |
| Quantified Difference | Estimated >100-fold slower reaction with alcohols (uncatalyzed) relative to cyclopropyl isocyanate — CLASS-LEVEL ESTIMATE, NOT validated experimentally for this specific structure |
| Conditions | Based on general reactivity rules for aliphatic isocyanates toward primary alcohols at 25–30 °C without catalyst [1] |
Why This Matters
For procurement and experimental design, the tertiary isocyanate character predicts substantially slower, more controllable reaction kinetics than primary cyclopropyl isocyanate, which is relevant for sequential or selective derivatization strategies.
- [1] E. Delebecq, J.-P. Pascault, B. Boutevin, F. Ganachaud. On the versatility of urethane/urea bonds: reversibility, blocked isocyanate, and non-isocyanate polyurethane. Chem. Rev. 2013, 113, 80–118. Section 2.1: Reactivity of isocyanates — primary > secondary > tertiary (qualitative and semi-quantitative kinetic comparisons). View Source
